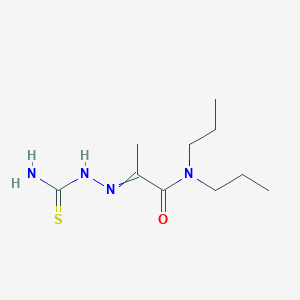
2-(2-Carbamothioylhydrazinylidene)-N,N-dipropylpropanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Carbamothioylhydrazinylidene)-N,N-dipropylpropanamide is a compound with significant interest in various scientific fields due to its unique chemical structure and properties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Carbamothioylhydrazinylidene)-N,N-dipropylpropanamide typically involves the reaction of hydrazinecarbothioamide with N,N-dipropylpropanamide under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires careful temperature control to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve more advanced techniques, such as continuous flow synthesis, to enhance yield and purity. These methods often utilize automated systems to precisely control reaction parameters, ensuring consistent production quality .
化学反应分析
Types of Reactions
2-(2-Carbamothioylhydrazinylidene)-N,N-dipropylpropanamide undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Common Reagents and Conditions
The reactions involving this compound generally require specific conditions, such as controlled temperature and pH, to proceed efficiently. For example, oxidation reactions may be carried out at elevated temperatures, while reduction reactions often require an inert atmosphere to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
科学研究应用
2-(2-Carbamothioylhydrazinylidene)-N,N-dipropylpropanamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound has shown potential in biological studies, particularly in the investigation of enzyme interactions and metabolic pathways.
Medicine: It is being explored for its potential therapeutic effects, including anticancer and antimicrobial properties.
Industry: The compound is used in the development of new materials with specific chemical and physical properties
作用机制
The mechanism of action of 2-(2-Carbamothioylhydrazinylidene)-N,N-dipropylpropanamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to changes in their activity and function. This can result in various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .
相似化合物的比较
Similar Compounds
- 2-(Carbamothioylhydrazinylidene)acetic acid
- 4-[(E)-(2-Carbamothioylhydrazinylidene)methyl]benzoic acid
- 4-[1-(2-Carbamothioylhydrazinylidene)ethyl]phenyl acetate
Uniqueness
2-(2-Carbamothioylhydrazinylidene)-N,N-dipropylpropanamide is unique due to its specific chemical structure, which allows it to interact with a wide range of molecular targets. This makes it a valuable compound for various applications, particularly in medicinal chemistry and drug development .
属性
CAS 编号 |
65749-81-7 |
|---|---|
分子式 |
C10H20N4OS |
分子量 |
244.36 g/mol |
IUPAC 名称 |
2-(carbamothioylhydrazinylidene)-N,N-dipropylpropanamide |
InChI |
InChI=1S/C10H20N4OS/c1-4-6-14(7-5-2)9(15)8(3)12-13-10(11)16/h4-7H2,1-3H3,(H3,11,13,16) |
InChI 键 |
KHIKACGNHYZURD-UHFFFAOYSA-N |
规范 SMILES |
CCCN(CCC)C(=O)C(=NNC(=S)N)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


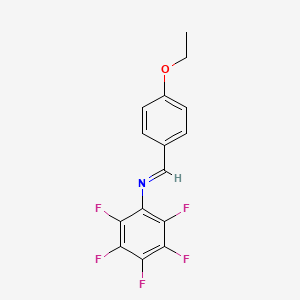
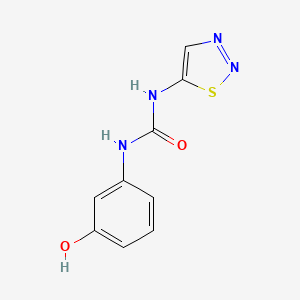
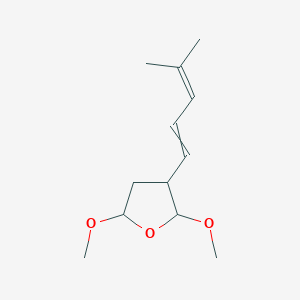
![3,3'-[(4-Methoxyphenyl)azanediyl]bis(1-phenylpropan-1-one)](/img/structure/B14487475.png)
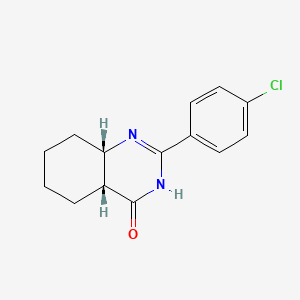
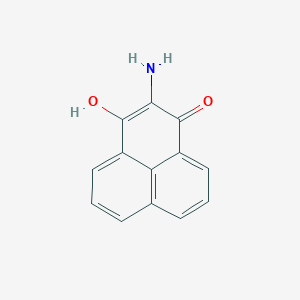
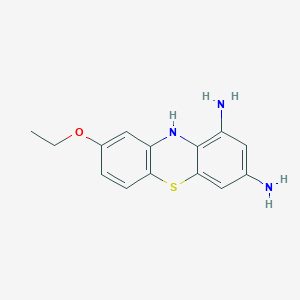
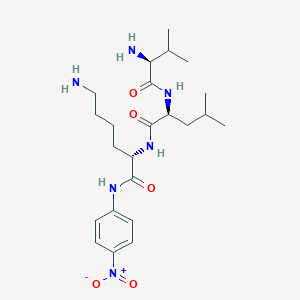
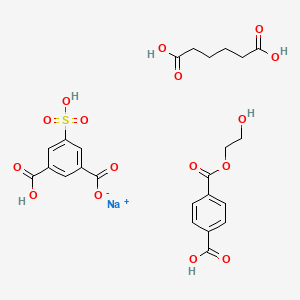
![[1-(Benzenesulfonyl)-1H-imidazol-2-yl]methanol](/img/structure/B14487515.png)

![4-[(3-Hydroxyphenyl)imino]cyclohexa-2,5-dien-1-one](/img/structure/B14487529.png)
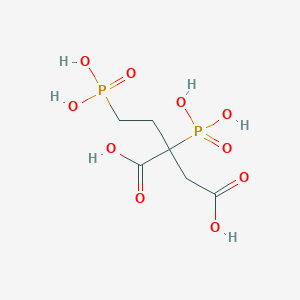
![[2-(Benzyloxy)-5-(chloroacetyl)phenyl]methyl acetate](/img/structure/B14487541.png)
